molecular formula C19H17BF5P B3003833 (Fluoromethyl)triphenylphosphonium tetrafluoroborate CAS No. 96385-23-8

(Fluoromethyl)triphenylphosphonium tetrafluoroborate

Cat. No.: B3003833
CAS No.: 96385-23-8
M. Wt: 382.12
InChI Key: OTWRLIQGHGHSEI-UHFFFAOYSA-N
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Description

(Fluoromethyl)triphenylphosphonium tetrafluoroborate is an organophosphorus compound with the molecular formula C19H17BF5P. It is commonly used as a reagent in organic synthesis reactions, particularly for the preparation of fluoroalkylated derivatives of alcohols, phenols, and carboxylic acids .

Mechanism of Action

Target of Action

The primary target of (Fluoromethyl)triphenylphosphonium tetrafluoroborate is the estrogen receptor . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain types of cancer .

Mode of Action

This compound is a prodrug that is hydrolyzed in vivo to the active form, (fluoromethyl)triphenylphosphonium chloride . It permeates the cell membrane and binds to the estrogen receptor . This binding prevents the formation of an estrogen-receptor complex with DNA-dependent RNA polymerase, thereby inhibiting transcription and replication . The affinity for these receptors varies depending on the type of ester group on the drug molecule .

Biochemical Pathways

The compound affects the estrogen signaling pathway . By binding to the estrogen receptor, it disrupts the normal function of the receptor, leading to changes in gene expression . This can have downstream effects on cell growth and proliferation, particularly in cells that are sensitive to estrogen, such as certain types of cancer cells .

Pharmacokinetics

As a prodrug, it is likely to be metabolized in the body to produce its active form

Result of Action

The binding of this compound to the estrogen receptor inhibits the formation of an estrogen-receptor complex with DNA-dependent RNA polymerase . This prevents transcription and replication, which can inhibit the growth of estrogen-sensitive cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the drug. The compound should be stored under an inert atmosphere at 2-8°C to maintain its stability.

: Biosynth : Ambeed

Preparation Methods

Synthetic Routes and Reaction Conditions

(Fluoromethyl)triphenylphosphonium tetrafluoroborate can be synthesized through the reaction of triphenylphosphine with fluoromethyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds under inert gas conditions (nitrogen or argon) and at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Fluoromethyl)triphenylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include bases like sodium hydride or potassium tert-butoxide, and solvents such as dichloromethane or ethyl ether. Reactions are typically carried out under inert gas conditions to prevent moisture and oxygen from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound are fluoroalkylated derivatives of various organic compounds, including alcohols, phenols, and carboxylic acids .

Scientific Research Applications

(Fluoromethyl)triphenylphosphonium tetrafluoroborate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (Chloromethyl)triphenylphosphonium chloride
  • (Bromomethyl)triphenylphosphonium bromide
  • (Iodomethyl)triphenylphosphonium iodide

Uniqueness

(Fluoromethyl)triphenylphosphonium tetrafluoroborate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in the synthesis of fluoroalkylated compounds, which are important in various fields, including pharmaceuticals and materials science .

Properties

IUPAC Name

fluoromethyl(triphenyl)phosphanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FP.BF4/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)5/h1-15H,16H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWRLIQGHGHSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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